(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C8H4ClNOS3 |
|---|---|
Molecular Weight |
261.8 g/mol |
IUPAC Name |
5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H4ClNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12) |
InChI Key |
CSUVQSLUHHQEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
Key Observations :
- Biological Targets: S764582 and Optovin demonstrate the importance of the thiazolidinone core in targeting proteins like MXD3 (a transcription factor) or anion channels. The sulfhydryl group in the target compound may facilitate covalent interactions with cysteine residues in enzymes or receptors.
- Geometric Configuration : The E configuration is conserved in active analogs (e.g., S764582), suggesting its necessity for proper spatial alignment with target binding pockets.
Analogs with Heterocyclic Modifications
Key Observations :
- Chromone Hybrids : Compounds like 2–4 in incorporate chromone moieties, which are associated with antioxidant and anti-inflammatory activities. This contrasts with the thiophene-based target compound, which may prioritize electrophilic interactions.
- Z vs. E Isomers : While the target compound adopts the E configuration, highlights analogs with Z-configured benzylidene groups, which may alter binding kinetics or solubility.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The chlorothiophene group in the target compound likely reduces aqueous solubility compared to methoxy- or nitro-substituted analogs (e.g., ).
- Stability : The exocyclic double bond in E configuration may confer resistance to isomerization under physiological conditions, enhancing metabolic stability.
- Synthetic Accessibility : Thiazol-4-one derivatives are typically synthesized via cyclocondensation reactions, as seen in and .
Biological Activity
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a chlorothiophenyl moiety and a thiazole ring, suggests a diverse range of pharmacological effects. This article provides an overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 261.777 g/mol. The compound features a thiazole ring, which is known for its biological significance in various therapeutic areas.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies show that it can induce apoptosis in cancer cell lines through various mechanisms:
| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation | |
| HeLa (Cervical Cancer) | 12 | DNA fragmentation | |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
The compound's ability to modulate apoptotic pathways makes it a promising candidate for further development in cancer therapy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis.
- Receptor Binding : It may bind to receptors involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A study demonstrated that a thiazole derivative similar to this compound exhibited remarkable antibacterial activity against MRSA in vitro.
- Case Study 2 : Another investigation reported that the compound significantly reduced tumor growth in xenograft models when administered at specific dosages.
Q & A
Q. What are the standard synthetic routes for preparing (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one, and what critical reaction parameters influence yield?
The synthesis typically involves condensation reactions between thiosemicarbazide derivatives and α,β-unsaturated carbonyl compounds. For example:
- Method : Refluxing a mixture of 3-substituted thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate aldehyde (e.g., 5-chlorothiophene-2-carbaldehyde) in a DMF/acetic acid solvent system for 2–4 hours .
- Critical Parameters :
- Solvent choice : Polar aprotic solvents (DMF) enhance solubility of intermediates.
- Temperature : Reflux conditions (~100–120°C) drive the reaction to completion.
- Stoichiometry : Excess aldehyde (1.2–1.5 eq) improves yield by minimizing side reactions.
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural confirmation relies on:
- X-ray Crystallography : Resolves the (5E)-configuration and confirms the chlorothiophene-thiazolone conjugation .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., 304.8 g/mol for C₁₄H₉ClN₂O₂S) .
Q. What functional groups dictate the compound’s reactivity, and how do they influence experimental design?
- Thiazolone Core : The 4-thiazolidinone ring participates in nucleophilic substitutions (e.g., at the C2-sulfanyl group) .
- Chlorothiophene Moiety : The electron-withdrawing Cl substituent enhances electrophilic character, facilitating Michael additions or cycloadditions .
- Exocyclic Double Bond (5E) : Stabilizes conjugation but may lead to photoisomerization under UV light, requiring inert atmosphere handling .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like (5Z)-isomers during synthesis?
- Stereochemical Control :
- Use high-boiling solvents (e.g., DMF) to maintain consistent reflux temperatures, favoring the thermodynamically stable (5E)-isomer .
- Add catalytic acetic acid to protonate intermediates, reducing Z-isomer formation .
- Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC tracks reaction progress and isomer ratios .
Q. How do contradictions in spectroscopic data arise, and how can they be resolved?
- NMR Discrepancies :
- Mitigation : Combine 2D NMR (COSY, HSQC) and IR spectroscopy to differentiate tautomers .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) using the chlorothiophene group as a hydrophobic anchor .
- DFT Calculations : B3LYP/6-31G* level optimizations predict charge distribution, explaining reactivity at the thiazolone sulfur .
Q. How does the compound interact with cellular targets, and what experimental assays validate its mechanism?
- Target Hypotheses :
- Validation :
- Western Blotting : Measures downstream phosphorylation changes (e.g., p-GSK3β suppression) .
- Flow Cytometry : Quantifies apoptosis in cancer cell lines (e.g., HeLa) .
Q. What strategies address stability challenges (e.g., hydrolysis, oxidation) during storage and bioassays?
- Stabilization :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent thiol oxidation .
- Buffered Solutions : Use pH 7.4 PBS with 1 mM EDTA to chelate metal ions that catalyze degradation .
- Degradation Monitoring : UPLC-MS identifies hydrolysis products (e.g., free thiophene-carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
